molecular formula C12H14ClNO B1416553 2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide CAS No. 1087792-01-5

2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide

Cat. No. B1416553
M. Wt: 223.7 g/mol
InChI Key: MNQFKJOYCGFKKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide” is a chemical compound with the molecular formula C12H14ClNO and a molecular weight of 223.70 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide” consists of a cyclopropyl group attached to a phenyl group through a methyl bridge. This structure is further connected to an acetamide group through a chlorine atom .


Physical And Chemical Properties Analysis

“2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide” is a liquid at room temperature . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Comparative Metabolism in Herbicides

  • Herbicide Metabolism in Liver Microsomes: A study by Coleman et al. (2000) explored the metabolism of chloroacetamide herbicides, including compounds structurally related to 2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide, in human and rat liver microsomes. This research highlighted the complex metabolic pathways of these herbicides and their carcinogenic potential in rats, providing insight into their biological interactions and potential environmental impact (Coleman, Linderman, Hodgson, & Rose, 2000).

Structural Analysis

  • Conformation and Structure Studies: Gowda et al. (2007) conducted structural analyses of chloroacetamides, focusing on the conformation of the N—H bond in molecules similar to 2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide. These studies provide valuable information on the molecular structures and interactions of chloroacetamides (Gowda, Svoboda, Foro, Dou, & Fuess, 2007).

Synthesis and Polarity

Antiviral and Anticancer Potential

  • Novel Derivatives in Disease Treatment: Ghosh et al. (2008) synthesized and evaluated a novel anilidoquinoline derivative structurally related to 2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide, demonstrating significant antiviral and antiapoptotic effects in vitro and potential efficacy in treating Japanese encephalitis (Ghosh, Swarup, Saxena, Das, Hazra, Paira, Banerjee, Mondal, & Basu, 2008).

Environmental Impact Studies

  • Herbicide Distribution in the Environment: Kolpin et al. (1996) studied the occurrence of acetochlor, a compound related to 2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide, in the hydrologic system. This research provided insights into the environmental distribution and impact of such herbicides (Kolpin, Nations, Goolsby, & Thurman, 1996).

properties

IUPAC Name

2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c13-8-11(15)14-9-12(6-7-12)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQFKJOYCGFKKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)CCl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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